2,4-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c1-23-11-5-2-9(3-6-11)15-20-21-16(24-15)19-14(22)12-7-4-10(17)8-13(12)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGOJQKSNJUGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions.
Chlorination: The benzene ring is chlorinated at positions 2 and 4 using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with the chlorinated benzamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,4-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: It can be employed in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives
- Substituent Effects: Electron-Withdrawing Groups (Cl, NO₂): Enhance binding to hydrophobic enzyme pockets (e.g., DHFR inhibitors in ). Electron-Donating Groups (OCH₃): Improve solubility and may stabilize π-π interactions in antifungal targets (e.g., LMM5 in ). Heterocycle Replacement: Thiadiazole derivatives () exhibit stronger DHFR inhibition (ΔG = −9.0 kcal/mol) compared to oxadiazoles, likely due to sulfur’s polarizability .
Physicochemical and Spectral Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a substituted benzoyl chloride under dehydrating conditions. Key steps include:
- Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide derivative (e.g., 4-methoxyphenyl-substituted hydrazide) with a dichlorobenzoyl chloride precursor.
- Controlled temperature (60–80°C) and acidic conditions (e.g., POCl₃ as a catalyst) to minimize by-products like open-chain amides .
- Purification via column chromatography using ethyl acetate/hexane gradients to isolate the product.
- Critical Parameter : pH and solvent polarity significantly influence cyclization efficiency. For example, dichloromethane or THF is preferred for oxadiazole ring formation .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Look for the singlet peak of the oxadiazole C5 proton (~δ 8.1–8.3 ppm) and methoxy group protons (~δ 3.8 ppm). The absence of NH peaks confirms successful cyclization.
- ¹³C NMR : The oxadiazole carbons appear at ~165–170 ppm, while the carbonyl (C=O) of the benzamide resonates at ~168 ppm .
- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of methoxy group).
- HRMS : Exact mass verification (calculated for C₁₆H₁₁Cl₂N₃O₃: ~364.02 g/mol) ensures purity .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Oxadiazole derivatives often inhibit kinases (e.g., RET kinase) via competitive ATP-binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with halogen (e.g., F, Br) or electron-withdrawing groups (e.g., NO₂) at the benzamide’s 2,4-positions to enhance electrophilicity and target binding .
- Oxadiazole Ring Modifications : Replace the 4-methoxyphenyl group with heteroaromatic rings (e.g., pyridine) to improve solubility and bioavailability.
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial enoyl-ACP reductase or human kinases .
Q. What experimental strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Metabolic Stability Testing : Use liver microsome assays to determine if discrepancies arise from differential metabolic degradation.
- Crystallography : Resolve the compound’s binding mode in target enzymes (e.g., InhA for antimicrobial activity) via X-ray crystallography to validate mechanistic hypotheses .
Q. How does the compound’s molecular conformation influence its interaction with biological targets?
- Methodological Answer :
- X-ray Crystallography : Determine the dihedral angle between the benzamide and oxadiazole rings. A planar conformation enhances π-π stacking with aromatic residues in enzyme active sites .
- Hydrogen Bonding Analysis : Identify interactions between the dichloro groups and key residues (e.g., Val135 in InhA) using density functional theory (DFT) calculations .
- Dynamic Behavior : Perform molecular dynamics simulations (e.g., GROMACS) to assess stability of the ligand-protein complex over 100-ns trajectories.
Contradictory Data Analysis
Q. Why might Lipinski’s rule violations (e.g., logP >5) reported for similar analogs not preclude this compound’s bioactivity?
- Methodological Answer :
- Contextual Factors : High logP values may enhance membrane permeability in Gram-negative bacteria or blood-brain barrier penetration in neurotargeted therapies.
- Prodrug Strategies : Esterification of the methoxy group or formulation with cyclodextrins can improve solubility without altering core bioactivity .
- Case Study : Compound 4 in (logP >5) showed potent enzyme inhibition despite violating Lipinski’s criteria, suggesting target-specific exceptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
